E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC20489338
InChI: InChI=1S/C13H11ClN2O2/c1-2-9-3-4-10-8-11(5-6-16(17)18)13(14)15-12(10)7-9/h3-8H,2H2,1H3/b6-5+
SMILES:
Molecular Formula: C13H11ClN2O2
Molecular Weight: 262.69 g/mol

E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline

CAS No.:

Cat. No.: VC20489338

Molecular Formula: C13H11ClN2O2

Molecular Weight: 262.69 g/mol

* For research use only. Not for human or veterinary use.

E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline -

Specification

Molecular Formula C13H11ClN2O2
Molecular Weight 262.69 g/mol
IUPAC Name 2-chloro-7-ethyl-3-[(E)-2-nitroethenyl]quinoline
Standard InChI InChI=1S/C13H11ClN2O2/c1-2-9-3-4-10-8-11(5-6-16(17)18)13(14)15-12(10)7-9/h3-8H,2H2,1H3/b6-5+
Standard InChI Key QRANOURNMJPIKF-AATRIKPKSA-N
Isomeric SMILES CCC1=CC2=NC(=C(C=C2C=C1)/C=C/[N+](=O)[O-])Cl
Canonical SMILES CCC1=CC2=NC(=C(C=C2C=C1)C=C[N+](=O)[O-])Cl

Introduction

Structural and Physicochemical Properties

Core Architecture

The compound’s quinoline backbone consists of a benzene ring fused to a pyridine ring, with substituents at positions 2, 3, and 7:

  • Chloro group (Cl) at position 2: Enhances electron-withdrawing effects, influencing aromatic electrophilic substitution patterns.

  • Ethyl group (C2_2H5_5) at position 7: Introduces steric bulk and moderate electron-donating properties.

  • Nitrovinyl group (NO2_2-CH=CH-) at position 3: A conjugated system that stabilizes the molecule through resonance and polarizability .

Physicochemical Parameters

Key properties include:

PropertyValueSource
Boiling point418.7 ± 40.0 °C (predicted)
Density1.321 ± 0.06 g/cm³
pKa-0.90 ± 0.50 (predicted)
Molecular weight262.69 g/mol

The low pKa indicates weak acidity, likely from the nitro group’s electron-withdrawing effects .

Synthetic Routes and Optimization

Condensation and Functionalization

A patent detailing montelukast sodium intermediate synthesis (EP2474535A1) provides a relevant analog for E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline’s preparation . Key steps include:

  • Condensation: Reacting 7-chloroquinaldine with a nitro-substituted aldehyde (e.g., 3-cyanobenzaldehyde) in acetic anhydride and sodium acetate to form the nitrovinylquinoline core .

  • Grignard Reaction: Introducing ethyl groups via methylmagnesium halide in inert solvents .

  • Protection and Halogenation: Hydroxyl protection with dihydropyran followed by halogenation to stabilize intermediates .

Challenges in Synthesis

  • Yield Optimization: Multi-step reactions require precise control of temperature and stoichiometry. For example, the condensation step’s yield depends on the molar ratio of 7-chloroquinaldine to aldehyde .

  • Purification: Chromatography or recrystallization is necessary due to byproducts from nitro group reduction or vinyl isomerization.

Comparative Analysis with Quinoline Derivatives

Substituent Effects on Bioactivity

A review of structure-activity relationships (SARs) highlights how functional groups influence anticancer and antimetastatic properties :

Quinoline DerivativeSubstituentsNotable Bioactivity
4-Aminoquinoline-NH2_2 at position 4Antimicrobial, anticancer
8-Hydroxyquinoline-OH at position 8Metal chelation
Chloroquine-Cl, side chainAntimalarial
E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline-Cl, -C2_2H5_5, -NO2_2Potential antimetastatic*

*Inferred from nitro group’s role in inhibiting cell migration in analogs .

Electronic and Steric Considerations

  • Nitro Group: Reduces electron density on the quinoline ring, directing electrophiles to specific positions (e.g., C-5 or C-8) .

  • Chloro vs. Ethyl: The chloro group’s electronegativity contrasts with the ethyl group’s inductive effects, creating regions of varied reactivity.

Future Research Directions

  • Biological Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, HT29) to quantify IC50_{50} values.

  • Derivatization: Introduce sulfonamide or trifluoromethyl groups to enhance bioavailability .

  • Mechanistic Studies: Use computational models (e.g., DFT) to map electron density and predict reaction sites.

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